3-Chloro-2-(chloromethyl)pyridine hydrochloride

Catalog No.
S738998
CAS No.
124425-87-2
M.F
C6H6Cl3N
M. Wt
198.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-(chloromethyl)pyridine hydrochloride

CAS Number

124425-87-2

Product Name

3-Chloro-2-(chloromethyl)pyridine hydrochloride

IUPAC Name

3-chloro-2-(chloromethyl)pyridine;hydrochloride

Molecular Formula

C6H6Cl3N

Molecular Weight

198.5 g/mol

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H

InChI Key

WOWKPCRREBTZCL-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)CCl)Cl.Cl

Synonyms

3-Chloro-2-chloroMethyl-pyridine hydrochloride

Canonical SMILES

C1=CC(=C(N=C1)CCl)Cl.Cl

3-Chloro-2-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C₆H₆Cl₃N. It features a pyridine ring substituted with two chlorine atoms and a chloromethyl group, making it a chlorinated derivative of pyridine. This compound is primarily recognized for its utility in various chemical syntheses and applications in pharmaceuticals and agrochemicals. Its unique structure imparts specific reactivity and biological properties, making it a valuable intermediate in organic chemistry.

3-chloro-2-(chloromethyl)pyridine hydrochloride is a corrosive and irritating compound. It can cause skin and eye burns, and inhalation can irritate the respiratory tract. The compound is also suspected to be a mutagen [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials.

Synthesis

While there isn't extensive information readily available on the specific research applications of 3-Chloro-2-(chloromethyl)pyridine hydrochloride, its structure suggests potential applications as a synthetic intermediate. The presence of the chloromethyl group (CH2Cl) makes it a reactive moiety that can be used for further functionalization in organic synthesis.

Potential Applications

Here are some potential areas where 3-Chloro-2-(chloromethyl)pyridine hydrochloride could be used in scientific research:

  • Preparation of Substituted Pyridines: The chloromethyl group can be displaced by nucleophiles (electron-rich species) to introduce new functionalities onto the pyridine ring. This could be useful for synthesizing novel pyridine derivatives with potential applications in medicinal chemistry, materials science, or other fields [].
  • Cross-linking Agent: The dichloride functionality (two chlorine atoms) suggests potential as a cross-linking agent. This type of compound can react with molecules containing nucleophilic groups to form covalent bonds, thereby linking them together. This property could be useful in polymer chemistry or the creation of functional materials [].
, including:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The presence of chlorine on the pyridine ring can direct electrophiles to specific positions on the ring, facilitating further functionalization.
  • Reduction Reactions: The compound can be reduced to yield derivatives with fewer chlorine substituents or other functional groups.

These reactions are essential for synthesizing more complex molecules used in medicinal chemistry and agrochemical formulations.

3-Chloro-2-(chloromethyl)pyridine hydrochloride exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. It has been investigated for its potential antimicrobial and insecticidal properties. The compound's ability to inhibit certain enzymes makes it a candidate for further research in drug development, particularly in targeting specific biological pathways.

The synthesis of 3-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves several steps:

  • Oxidation of 3-Methylpyridine: Starting with 3-methylpyridine, it is oxidized using potassium permanganate to form 3-picolinic acid.
  • Esterification: The resulting 3-picolinic acid is then reacted with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.
  • Reduction: This ester is subsequently reduced to yield 3-pyridinemethanol.
  • Chlorination: Finally, the 3-pyridinemethanol undergoes chlorination using thionyl chloride to produce the target compound, 3-chloro-2-(chloromethyl)pyridine hydrochloride .

This method is advantageous due to its relatively low cost and high yield compared to other synthetic routes.

3-Chloro-2-(chloromethyl)pyridine hydrochloride finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections.
  • Agrochemicals: The compound is utilized in developing insecticides and herbicides due to its biological activity.
  • Chemical Research: As a reagent, it plays a role in synthesizing other complex organic molecules.

Interaction studies have shown that 3-Chloro-2-(chloromethyl)pyridine hydrochloride can interact with various biological targets. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism. Understanding these interactions is vital for assessing the compound's safety profile and efficacy in therapeutic applications .

Several compounds share structural similarities with 3-Chloro-2-(chloromethyl)pyridine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Chloro-2-(chloromethyl)pyridine hydrochloride119396-04-20.84
2-Chloro-3-(chloromethyl)pyridine115283990.84
3-Picolyl chloride hydrochloride6959-48-40.96

Uniqueness

While many chlorinated pyridines exist, the unique combination of both chloromethyl and chloro substituents on the pyridine ring sets this compound apart. Its specific reactivity patterns and biological activities make it particularly valuable in synthetic organic chemistry and pharmaceutical development.

Dates

Modify: 2023-08-15

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